2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that features a dichlorophenoxy group, a hydroxyethoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.
Introduction of the hydroxyethoxy group: The intermediate is then reacted with ethylene oxide or a similar reagent under basic conditions to introduce the hydroxyethoxy group.
Formation of the thiophene ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.
Final coupling: The final step involves coupling the hydroxyethoxy intermediate with the thiophene intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the dichlorophenoxy group or the thiophene ring, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe to study cellular processes or as a ligand in receptor binding studies.
Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific biological or chemical activity. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects might be mediated through interactions with these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid:
Thiophene derivatives: Compounds containing the thiophene ring, which are used in various applications such as pharmaceuticals and materials science.
Hydroxyethoxy derivatives: Compounds containing the hydroxyethoxy group, which are used in the synthesis of surfactants, polymers, and pharmaceuticals.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness could make it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4S/c17-12-1-2-14(13(18)7-12)23-9-16(21)19-8-15(22-5-4-20)11-3-6-24-10-11/h1-3,6-7,10,15,20H,4-5,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIYPVUYJHRJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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